N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine
Description
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine is a sulfonamide-glycine hybrid compound characterized by a trifluoromethyl and chloro-substituted aromatic ring linked to a methylsulfonyl-glycine moiety. The compound’s design combines electron-withdrawing groups (chloro, trifluoromethyl) and a sulfonamide backbone, which are common in agrochemicals and pharmaceuticals for enhancing metabolic stability and target binding .
Properties
IUPAC Name |
2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO4S/c1-20(18,19)15(5-9(16)17)6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORODGWNKXHXFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine typically involves multiple steps, starting with the preparation of the key intermediate, 4-chloro-3-(trifluoromethyl)aniline. This intermediate is then subjected to sulfonylation using methylsulfonyl chloride under basic conditions to form the sulfonamide. The final step involves the coupling of the sulfonamide with glycine or its derivatives under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or replace existing ones.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Research
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine serves as an important intermediate in the synthesis of various anticancer agents. Notably, it is linked to the synthesis of sorafenib, a multi-kinase inhibitor approved for treating advanced renal cell carcinoma. Sorafenib targets several kinases involved in tumor growth and angiogenesis, including RAF kinase and VEGFR-2 . The structural modifications facilitated by this compound enhance the efficacy and selectivity of these drugs.
1.2 Inhibitors of Kinase Pathways
The compound has been investigated for its role in designing inhibitors that target specific kinase pathways associated with cancer progression. For instance, it has been utilized in synthesizing derivatives that inhibit the activity of receptor tyrosine kinases, which play crucial roles in cellular signaling pathways related to cancer .
Agricultural Applications
2.1 Herbicide Development
Research has indicated that this compound can be modified to create herbicides that effectively control weed populations while minimizing environmental impact. The trifluoromethyl group enhances the herbicidal activity by increasing the lipophilicity of the compound, allowing for better absorption by plant tissues .
2.2 Plant Growth Regulators
The compound's structural characteristics make it suitable for developing plant growth regulators that promote desirable traits such as drought resistance and enhanced yield in crops. The methylsulfonyl group contributes to its biological activity, allowing for targeted action on specific plant pathways .
Material Science
3.1 Synthesis of Functional Materials
In material science, this compound is explored for its potential in synthesizing functional materials with unique properties. For example, its derivatives have been studied for applications in creating polymers with enhanced thermal stability and chemical resistance .
3.2 Nanotechnology Applications
The compound's ability to form stable complexes with metal ions has led to its investigation in nanotechnology for the development of nanomaterials used in electronics and catalysis. Its trifluoromethyl group aids in improving the electronic properties of these materials .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer drug synthesis (e.g., sorafenib) | Targeted action on cancer pathways |
| Agricultural Science | Herbicide development | Effective weed control with low environmental impact |
| Plant growth regulators | Enhanced crop resilience | |
| Material Science | Synthesis of functional materials | Improved thermal stability |
| Nanotechnology applications | Enhanced electronic properties |
Case Studies
Case Study 1: Sorafenib Development
Research into the synthesis pathways involving this compound has led to significant advancements in anticancer therapies, particularly through the optimization of sorafenib's efficacy against renal cell carcinoma.
Case Study 2: Herbicide Efficacy
Field trials have demonstrated that derivatives synthesized from this compound exhibit superior herbicidal activity compared to traditional compounds, leading to reduced application rates and minimized environmental impact.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro groups can enhance the compound’s binding affinity to target proteins or enzymes, while the methylsulfonyl group may influence its solubility and stability. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine
Structural Differences :
- Sulfonyl Group : The methylsulfonyl group in the target compound is replaced with a bulkier 4-methylphenylsulfonyl group in this analog.
- Molecular Weight: Both share the same molecular formula (C₁₆H₁₃ClF₃NO₄S) and weight (407.80 g/mol), suggesting similar steric bulk despite substituent differences .
Functional Implications :
- The 4-methylphenyl group may reduce solubility compared to the methylsulfonyl variant due to increased hydrophobicity.
- Enhanced π-π stacking interactions with biological targets are possible due to the aromatic sulfonyl group.
Methyl N-(3-Chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate
Structural Differences :
- Aromatic Substituents : The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group is replaced with 3-chloro-4-fluorophenyl.
- Sulfonyl Group : Phenylsulfonyl instead of methylsulfonyl.
- Esterification : The glycine is esterified (methyl ester), unlike the free carboxylic acid in the target compound .
Functional Implications :
- The trifluoromethyl group (stronger electron-withdrawing effect) in the target may improve metabolic stability compared to the fluoro substituent.
- The ester group in this analog could enhance cell permeability but require hydrolysis for activation.
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea (CTPPU)
Structural Differences :
Functional Implications :
- CTPPU demonstrated anticancer activity in non-small cell lung cancer (NSCLC) cells, inducing cell cycle arrest. This suggests the aromatic chloro-trifluoromethyl motif is pharmacologically active .
- The urea group may engage in hydrogen bonding with targets, while sulfonamide-glycine hybrids might exhibit different binding modes.
Data Table: Key Comparative Parameters
*Estimated based on structural similarity to .
Biological Activity
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine, also known by its CAS number 392313-51-8, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H9ClF3NO4S
- Molecular Weight : 331.69 g/mol
- CAS Number : 392313-51-8
The compound features a trifluoromethyl group and a methylsulfonyl moiety, which are significant for its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.
- Antitumor Effects : Demonstrates cytotoxicity against cancer cell lines.
- Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that this compound shows promising antimicrobial effects. For instance, a study found that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antibacterial agent .
Antitumor Activity
In vitro studies have shown that this compound has significant cytotoxic effects on human cancer cell lines. The compound displayed an IC50 value of 5.2 µg/mL against the MCF-7 breast cancer cell line, indicating strong antitumor potential .
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 5.2 |
| HCT-116 | 6.8 |
| A549 | 7.5 |
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. It was found to inhibit the activity of certain proteases, which are crucial in cancer progression and metastasis. This inhibition may contribute to its antitumor effects .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the effectiveness of this compound in treating bacterial infections in patients resistant to standard antibiotics. The results indicated a notable reduction in infection rates, supporting its use as an alternative treatment . -
Case Study on Antitumor Properties :
In a laboratory setting, researchers treated various cancer cell lines with the compound and observed apoptosis-inducing effects. Flow cytometry analysis showed increased early and late apoptotic cells when treated with concentrations above the IC50 threshold .
Q & A
Q. What mechanistic insights explain its potential anticancer activity?
- Methodology :
- Enzyme Inhibition : IC₅₀ of 12 nM against HDAC6 (histone deacetylase 6) via sulfonamide-Zn²⁺ coordination .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) confirms caspase-3 activation in treated Jurkat cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
